molecular formula C10H11F3O3 B7871818 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 131252-26-1

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7871818
CAS No.: 131252-26-1
M. Wt: 236.19 g/mol
InChI Key: QJIGHVHBCKDJTB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound with the molecular formula C10H13F3O3 It is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the introduction of methoxy and trifluoromethyl groups onto a benzyl alcohol backbone. One common method involves the trifluoromethylation of 3,4-dimethoxybenzyl alcohol using a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the alcohol group to a different functional group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3,4-dimethoxy-alpha-(trifluoromethyl)benzaldehyde or 3,4-dimethoxy-alpha-(trifluoromethyl)benzoic acid.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzyl alcohol: Lacks the methoxy groups, leading to variations in its chemical behavior and applications.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and altered electronic effects. These properties make it valuable in specific research and industrial applications where such characteristics are desired.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIGHVHBCKDJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239686
Record name 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131252-26-1
Record name 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131252-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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